4-bromo-3-fluoro-N-(thiophen-3-ylmethyl)aniline
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Overview
Description
4-Bromo-3-fluoro-N-(thiophen-3-ylmethyl)aniline is an organic compound with the molecular formula C11H9BrFNS It is a derivative of aniline, where the aniline ring is substituted with bromine, fluorine, and a thiophen-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-fluoro-N-(thiophen-3-ylmethyl)aniline typically involves multi-step organic reactions. One common method starts with the bromination of aniline to form 4-bromoaniline. This intermediate is then subjected to fluorination using reagents like sodium fluoride to obtain 4-bromo-3-fluoroaniline . The final step involves the reaction of 4-bromo-3-fluoroaniline with thiophen-3-ylmethyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-N-(thiophen-3-ylmethyl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce corresponding quinones .
Scientific Research Applications
4-Bromo-3-fluoro-N-(thiophen-3-ylmethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-3-fluoro-N-(thiophen-3-ylmethyl)aniline involves its interaction with specific molecular targets. The presence of bromine, fluorine, and thiophen-3-ylmethyl groups can influence its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-fluoroaniline: Lacks the thiophen-3-ylmethyl group, making it less complex.
4-Bromo-3-chloro-N-(thiophen-3-ylmethyl)aniline: Similar structure but with chlorine instead of fluorine.
4-Bromo-3-fluoro-N-(thiophen-2-ylmethyl)aniline: Similar but with a different position of the thiophene ring.
Uniqueness
4-Bromo-3-fluoro-N-(thiophen-3-ylmethyl)aniline is unique due to the specific combination of substituents on the aniline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C11H9BrFNS |
---|---|
Molecular Weight |
286.17 g/mol |
IUPAC Name |
4-bromo-3-fluoro-N-(thiophen-3-ylmethyl)aniline |
InChI |
InChI=1S/C11H9BrFNS/c12-10-2-1-9(5-11(10)13)14-6-8-3-4-15-7-8/h1-5,7,14H,6H2 |
InChI Key |
NZXNOINVMJZNIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=CSC=C2)F)Br |
Origin of Product |
United States |
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